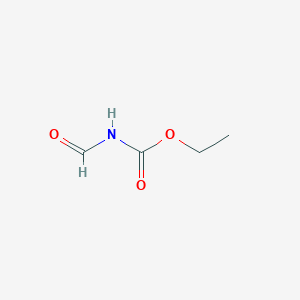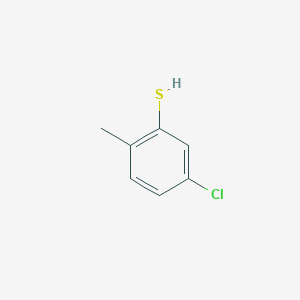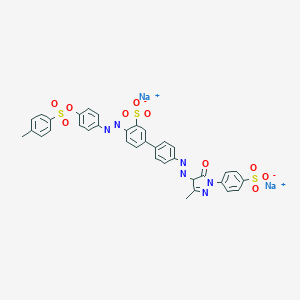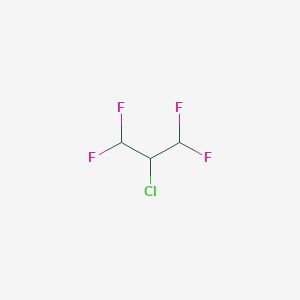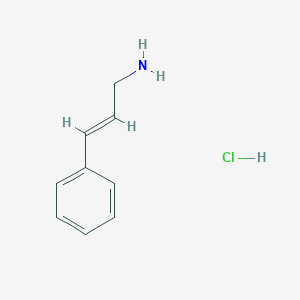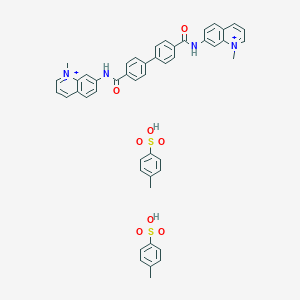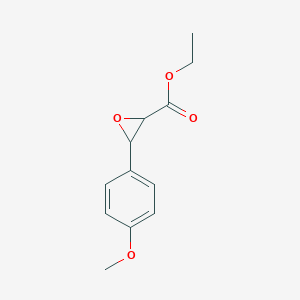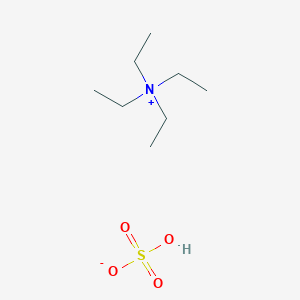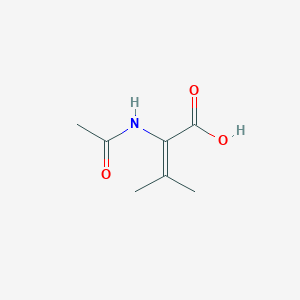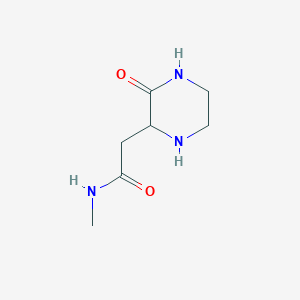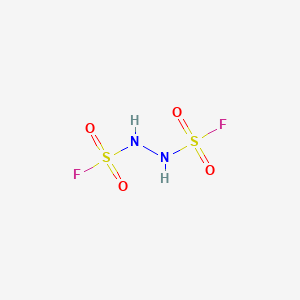
1,2-Hydrazinedisulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Hydrazinedisulfonyl fluoride (HDf) is a chemical compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. HDf is mainly used as a reagent in organic synthesis and as a protecting group for amines.
作用機序
The mechanism of action of 1,2-Hydrazinedisulfonyl fluoride as an inhibitor of proteases involves the formation of a covalent bond between the active site of the enzyme and the sulfonamide group of 1,2-Hydrazinedisulfonyl fluoride. This covalent bond prevents the protease from binding to its substrate, thereby inhibiting its activity. 1,2-Hydrazinedisulfonyl fluoride is also known to inhibit the activity of metalloproteases by binding to the zinc ion at the active site of the enzyme.
生化学的および生理学的効果
1,2-Hydrazinedisulfonyl fluoride has been shown to have anti-inflammatory and anti-tumor properties. It has been found to inhibit the activity of matrix metalloproteases (MMPs), which are involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in the progression of various diseases, including cancer, arthritis, and cardiovascular diseases. 1,2-Hydrazinedisulfonyl fluoride has also been shown to inhibit the activity of serine proteases, which are involved in the pathogenesis of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and thrombosis.
実験室実験の利点と制限
One of the advantages of using 1,2-Hydrazinedisulfonyl fluoride in lab experiments is its high reactivity towards amines, which makes it a useful reagent in organic synthesis. 1,2-Hydrazinedisulfonyl fluoride is also relatively easy to synthesize and purify. However, one of the limitations of using 1,2-Hydrazinedisulfonyl fluoride is its toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the use of 1,2-Hydrazinedisulfonyl fluoride in scientific research. One potential application is in the development of new protease inhibitors for the treatment of various diseases. Another potential application is in the development of new methods for the analysis of amino acids and peptides by HPLC. Additionally, 1,2-Hydrazinedisulfonyl fluoride could be used as a reagent in the synthesis of new sulfonamide-based drugs with improved pharmacological properties.
合成法
1,2-Hydrazinedisulfonyl fluoride can be synthesized by reacting hydrazine with sulfur trioxide and sulfur dioxide. The reaction takes place in the presence of a catalyst such as acetic anhydride. The resulting product is then purified by recrystallization.
科学的研究の応用
1,2-Hydrazinedisulfonyl fluoride has been used in various scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. It is widely used as a reagent in organic synthesis, particularly in the preparation of sulfonamides. 1,2-Hydrazinedisulfonyl fluoride is also used as a protecting group for amines in peptide synthesis. In analytical chemistry, 1,2-Hydrazinedisulfonyl fluoride is used as a derivatizing agent for the analysis of amino acids and peptides by high-performance liquid chromatography (HPLC). In biochemistry, 1,2-Hydrazinedisulfonyl fluoride is used as an inhibitor of serine proteases and metalloproteases.
特性
CAS番号 |
19403-57-7 |
|---|---|
製品名 |
1,2-Hydrazinedisulfonyl fluoride |
分子式 |
F2H2N2O4S2 |
分子量 |
196.16 g/mol |
IUPAC名 |
N-(fluorosulfonylamino)sulfamoyl fluoride |
InChI |
InChI=1S/F2H2N2O4S2/c1-9(5,6)3-4-10(2,7)8/h3-4H |
InChIキー |
YLPNBRIQRKGYHE-UHFFFAOYSA-N |
SMILES |
N(NS(=O)(=O)F)S(=O)(=O)F |
正規SMILES |
N(NS(=O)(=O)F)S(=O)(=O)F |
同義語 |
Hydrazine-1,2-di(sulfonyl fluoride) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



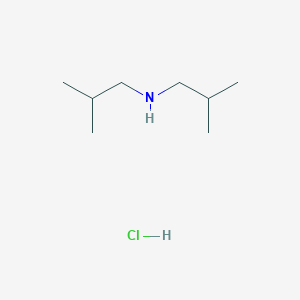
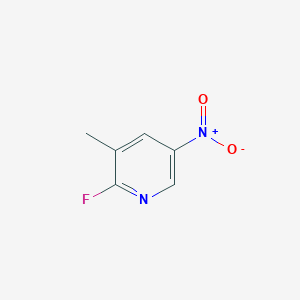
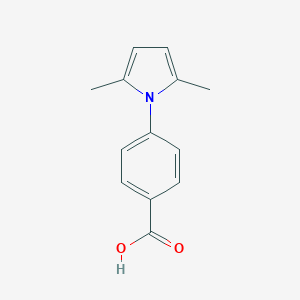
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)
